DL-Valine-2,3-D2
Overview
Description
DL-Valine-2,3-D2 is a deuterated form of the amino acid valine, where two hydrogen atoms at the 2nd and 3rd positions are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to act as a tracer in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Valine-2,3-D2 can be synthesized through the deuteration of DL-valine. The process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. One common method is the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient hydrogen-deuterium exchange.
Chemical Reactions Analysis
Types of Reactions
DL-Valine-2,3-D2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives of this compound.
Scientific Research Applications
DL-Valine-2,3-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for use in NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of DL-Valine-2,3-D2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
DL-Valine: The non-deuterated form of DL-Valine-2,3-D2.
L-Valine: The L-isomer of valine, commonly found in proteins.
D-Valine: The D-isomer of valine, less common in nature but used in certain synthetic applications.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required.
Properties
IUPAC Name |
2-amino-2,3-dideuterio-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-NMQOAUCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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